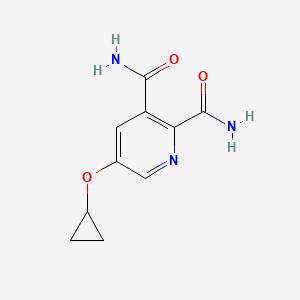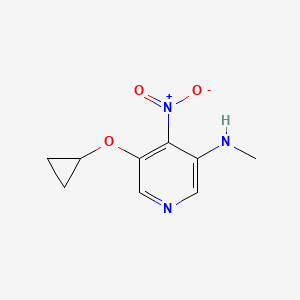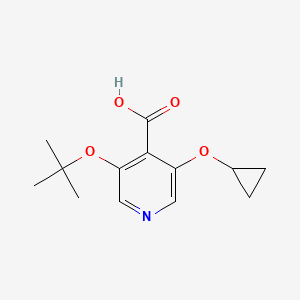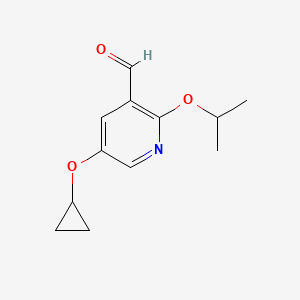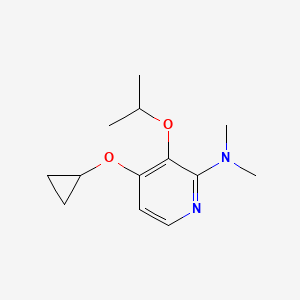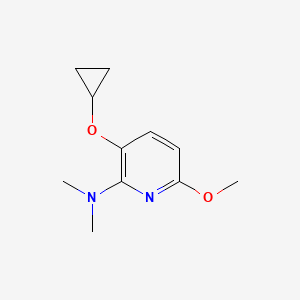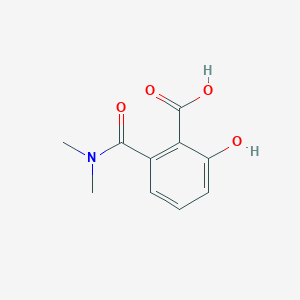
2-Bromo-1-cyclopropoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclopropoxy-4-iodobenzene is an organic compound with the molecular formula C9H8BrIO and a molecular weight of 338.97 g/mol . This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-cyclopropoxy-4-iodobenzene typically involves the bromination and iodination of a benzene derivative. One common method includes the use of triphenylphosphine and an organic amine in an organic solvent under inert gas protection. The reaction mixture is stirred at elevated temperatures (50-75°C) before adding iodine and continuing the reaction under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-cyclopropoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organozinc compounds in Pd-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Pd-Catalyzed Cross-Coupling: Common reagents include palladium catalysts and organozinc reagents.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Pd-catalyzed cross-coupling can yield diarylamines .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-cyclopropoxy-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-cyclopropoxy-4-iodobenzene involves its reactivity as an electrophile in various chemical reactions. The bromine and iodine atoms make the compound highly reactive, allowing it to participate in substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Bromoiodobenzene: Similar in structure but lacks the cyclopropoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of the cyclopropoxy group.
1-Bromo-4-iodobenzene: Another similar compound with different substitution patterns.
Uniqueness: 2-Bromo-1-cyclopropoxy-4-iodobenzene is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and applications in chemical synthesis.
Eigenschaften
Molekularformel |
C9H8BrIO |
|---|---|
Molekulargewicht |
338.97 g/mol |
IUPAC-Name |
2-bromo-1-cyclopropyloxy-4-iodobenzene |
InChI |
InChI=1S/C9H8BrIO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI-Schlüssel |
FCNGTHMTZKZPGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






